molecular formula C19H14BrN3O B3739378 (Z)-N-(3-bromophenyl)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide

(Z)-N-(3-bromophenyl)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide

Cat. No.: B3739378
M. Wt: 380.2 g/mol
InChI Key: QMXXYJDNMNDPQP-LCYFTJDESA-N
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Description

(Z)-N-(3-bromophenyl)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide is an organic compound that features a bromophenyl group, a cyano group, and an indole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-bromophenyl)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Bromination: Introduction of the bromine atom to the phenyl ring can be achieved using brominating agents like bromine or N-bromosuccinimide (NBS).

    Formation of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Coupling Reactions: The final step involves coupling the indole moiety with the bromophenyl and cyano groups under suitable conditions, possibly using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The bromine atom on the phenyl ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Amino derivatives from the reduction of the cyano group.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Biological Studies: Investigated for its interactions with biological targets, such as enzymes or receptors.

Medicine

    Drug Development: Potential lead compound for developing new pharmaceuticals, particularly in oncology or neurology.

Industry

    Material Science: May be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like (Z)-N-(3-bromophenyl)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide might interact with proteins or nucleic acids, modulating their function through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(3-chlorophenyl)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide
  • (Z)-N-(3-fluorophenyl)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide

Uniqueness

The presence of the bromine atom in (Z)-N-(3-bromophenyl)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide may confer unique electronic properties, influencing its reactivity and biological activity compared to its chloro or fluoro analogs.

Properties

IUPAC Name

(Z)-N-(3-bromophenyl)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3O/c1-12-17(16-7-2-3-8-18(16)22-12)9-13(11-21)19(24)23-15-6-4-5-14(20)10-15/h2-10,22H,1H3,(H,23,24)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXXYJDNMNDPQP-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=C(C#N)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=C(/C#N)\C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-N-(3-bromophenyl)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide
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(Z)-N-(3-bromophenyl)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide
Reactant of Route 3
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(Z)-N-(3-bromophenyl)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide
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(Z)-N-(3-bromophenyl)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide
Reactant of Route 5
Reactant of Route 5
(Z)-N-(3-bromophenyl)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide
Reactant of Route 6
(Z)-N-(3-bromophenyl)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide

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